molecular formula C5H7NO2 B1252004 (R)-1-pyrroline-5-carboxylic acid

(R)-1-pyrroline-5-carboxylic acid

Cat. No. B1252004
M. Wt: 113.11 g/mol
InChI Key: DWAKNKKXGALPNW-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-pyrroline-5-carboxylic acid is a 1-pyrroline-5-carboxylic acid in which the chiral centre has R configuration. It is a conjugate acid of a (R)-1-pyrroline-5-carboxylate. It is an enantiomer of a (S)-1-pyrroline-5-carboxylic acid.

Scientific Research Applications

1. Inhibition of Protein Synthesis

  • Study : A study by Mick, Thach, and Hagedorn (1988) found that L-pyrroline-5-carboxylic acid inhibits the net synthesis of globin in untreated reticulocyte lysates in a dose-dependent manner. This inhibition was greater than that observed with equimolar GSSG or NADP+, and it was prevented by a NADPH generating system. The study suggests that pyrroline-5-carboxylic acid can initiate a differential effect on proteins synthesized from different mRNA species by an as yet unidentified mechanism (Mick, Thach, & Hagedorn, 1988).

2. Enzymatic Synthesis and Purification

  • Study : Smith, Downing, and Phang (1977) developed a method for the enzymatic synthesis of pyrroline-5-carboxylic acid on a preparative scale from L-ornithine. Their method allowed for the synthesis of the biologically active L-stereoisomer, which is significant for research in amino acid metabolism (Smith, Downing, & Phang, 1977).

3. Stimulation of Hexose-Monophosphate Pentose Pathway

  • Study : Pyrroline-5-carboxylate has been shown to stimulate the hexose-monophosphate pentose pathway in cultured human fibroblasts. This finding by Phang, Downing, Yeh, Smith, and Williams (1979) suggests a link between amino acid and nucleotide metabolism, as the pathway is a source of ribose-5-phosphate, a precursor of phosphoribosyl pyrophosphate (Phang et al., 1979).

4. Role in Plant Defense Against Pathogens

  • Study : Research by Qamar, Mysore, and Senthil-Kumar (2015) indicates that pyrroline-5-carboxylate metabolism plays a role in plant defense against pathogens. The study suggests that changes in mitochondrial pyrroline-5-carboxylate synthesis or the increase in pyrroline-5-carboxylate levels may induce a form of programmed cell death in plants during pathogen infection (Qamar, Mysore, & Senthil-Kumar, 2015).

5. Crystal Structure of Human Pyrroline-5-Carboxylate Reductase

  • Study : Meng, Lou, Liu, Li, Zhao, Bartlam, and Rao (2006) presented the crystal structure of pyrroline-5-carboxylate reductase, an enzyme crucial for the enzymatic cycle between pyrroline-5-carboxylate and proline. This enzyme is important for amino acid metabolism, intracellular redox potential, and apoptosis (Meng et al., 2006).

properties

Product Name

(R)-1-pyrroline-5-carboxylic acid

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

(2R)-3,4-dihydro-2H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/t4-/m1/s1

InChI Key

DWAKNKKXGALPNW-SCSAIBSYSA-N

Isomeric SMILES

C1C[C@@H](N=C1)C(=O)O

Canonical SMILES

C1CC(N=C1)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-pyrroline-5-carboxylic acid
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(R)-1-pyrroline-5-carboxylic acid
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Reactant of Route 4
(R)-1-pyrroline-5-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
(R)-1-pyrroline-5-carboxylic acid

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